REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[O:9])[CH3:8])[CH:2]=1.[H-].[Na+].[C:12](OC)(=[O:14])[CH3:13]>CN(C=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7](=[O:9])[CH2:8][C:12](=[O:14])[CH3:13])[CH:2]=1 |f:1.2|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with the addition of saturated ammonium chloride (100 mL)
|
Type
|
ADDITION
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Details
|
acidified to pH 5 with the addition of 1 N HCl
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Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The 16 grams of crude product were filtered through a plug of silica gel
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was taken up in a 1:9 solution of ethyl acetate/hexane (300 mL) at 65° C
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
to warm temperature
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |